molecular formula C16H27NO3Si B1291991 Benzyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate CAS No. 1015856-26-4

Benzyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate

Cat. No.: B1291991
CAS No.: 1015856-26-4
M. Wt: 309.47 g/mol
InChI Key: FKRGMDOXLFYNEH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate typically involves the reaction of benzyl chloroformate with 2-(tert-butyldimethylsilyloxy)ethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Benzyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of Benzyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate involves its role as a protecting group. The tert-butyldimethylsilyl (TBS) group protects the hydroxyl group from unwanted reactions during synthetic processes. The carbamate group can be selectively removed under mild conditions, allowing for the controlled release of the protected amine .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-(tert-butyldimethylsilyloxy)ethylamine
  • 2-(tert-Butyldimethylsilyloxy)ethylcarbamate
  • 2-(tert-Butyldimethylsilyloxy)ethanol

Uniqueness

Benzyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate is unique due to its dual functionality as both a silyl ether and a carbamate. This dual functionality allows it to serve as a versatile protecting group in organic synthesis, providing protection for both hydroxyl and amine groups .

Properties

IUPAC Name

benzyl N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO3Si/c1-16(2,3)21(4,5)20-12-11-17-15(18)19-13-14-9-7-6-8-10-14/h6-10H,11-13H2,1-5H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRGMDOXLFYNEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625066
Record name Benzyl (2-{[tert-butyl(dimethyl)silyl]oxy}ethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015856-26-4
Record name Benzyl (2-{[tert-butyl(dimethyl)silyl]oxy}ethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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